2-(Cyclopentyloxy)acetonitrile
Overview
Description
2-(Cyclopentyloxy)acetonitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclopentyloxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with acetonitrile in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of cyclopentyl bromide and sodium cyanide in a nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the bromide with the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentyloxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles. The cyclopentyloxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile (CH3CN): A simple nitrile compound used as a solvent and reagent in organic synthesis.
Cyclopentylamine (C5H9NH2): A related compound with an amine group instead of a nitrile group.
Cyclopentanone (C5H8O): A ketone derivative of cyclopentane.
Uniqueness
2-(Cyclopentyloxy)acetonitrile is unique due to the presence of both a cyclopentyloxy group and a nitrile group, which imparts distinct reactivity and properties. Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyclopentyloxyacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXNLEYQYAHDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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